2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl propanoate
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Overview
Description
2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl propanoate is a complex organic compound with a unique structure It features a xanthene core, which is a tricyclic aromatic system, and is substituted with various functional groups, including methoxy and propanoate groups
Preparation Methods
The synthesis of 2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl propanoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the xanthene core using methyl iodide and a base such as potassium carbonate.
Attachment of the propanoate group: This can be done through esterification, where the carboxylic acid group of propanoic acid reacts with the hydroxyl group on the xanthene core in the presence of a catalyst like sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl groups in the xanthene core can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug delivery systems due to its unique structure and functional groups.
Industry: It is used in the production of dyes and pigments due to its stable aromatic system.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl propanoate involves its interaction with various molecular targets and pathways. The methoxy and propanoate groups can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules, affecting their function. The xanthene core can also interact with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar compounds to 2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl propanoate include:
2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 3-chlorobenzoate: This compound has a similar structure but with a chlorobenzoate group instead of a propanoate group.
2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-tert-butylbenzoate: This compound has a tert-butylbenzoate group instead of a propanoate group.
These compounds share the xanthene core and methoxy group but differ in their ester substituents, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C27H32O6 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenyl] propanoate |
InChI |
InChI=1S/C27H32O6/c1-7-22(30)33-18-9-8-15(10-19(18)31-6)23-24-16(28)11-26(2,3)13-20(24)32-21-14-27(4,5)12-17(29)25(21)23/h8-10,23H,7,11-14H2,1-6H3 |
InChI Key |
NYVRKRFSIBGNHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)OC |
Origin of Product |
United States |
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